molecular formula C21H20N4O2S2 B2904873 N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 899955-75-0

N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2904873
CAS RN: 899955-75-0
M. Wt: 424.54
InChI Key: RELAMYUVUSUXBC-UHFFFAOYSA-N
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Description

Compounds like this typically belong to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, condensation, or cyclization. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the length and type of chemical bonds, and the molecular mass .


Chemical Reactions Analysis

The chemical reactions of such compounds can be studied using various techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, optical rotation, and pKa .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The conformation and crystal packing of related compounds have been analyzed, demonstrating the importance of their planar fragments orientation and intermolecular hydrogen bonding in dictating their structural integrity (Soares-Sobrinho et al., 2018). Another study has focused on synthesizing and characterizing benzimidazole derivatives, providing a foundation for further modifications to enhance biological activities (Gullapelli et al., 2014).

Biological Activities and Antioxidant Properties

Research has shown that benzothiazole derivatives exhibit significant antioxidant activity, potentially offering a protective effect against certain types of cellular damage. This is exemplified by a study evaluating benzothiazole derivatives in an acetaminophen-induced hepatotoxicity model, where one compound, in particular, demonstrated the ability to increase reduced glutathione content and decrease malondialdehyde levels, indicating its potential as an antioxidant agent (Cabrera-Pérez et al., 2016).

Anticancer and Antitumor Activity

Several studies have explored the antitumor activity of benzothiazole derivatives. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and showed considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015).

Antimicrobial and Antibacterial Efficacy

The synthesis of novel compounds with benzothiazole nuclei has been directed towards evaluating their antimicrobial properties. One study demonstrated the preparation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, which, under ultrasound irradiation, showed promising antimicrobial activities against a range of pathogens (Rezki, 2016).

Antioxidant and Coordination Complexes

Research into coordination complexes of benzothiazole derivatives has revealed their significant antioxidant activity, providing insights into their potential application in addressing oxidative stress-related disorders. The study of pyrazole-acetamide derivatives, for example, highlighted their ability to form supramolecular architectures via hydrogen bonding, which is crucial for their biological activity, including antioxidant effects (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of such compounds would depend on their chemical structure and the biological system they interact with. Some thiazole derivatives are known to have biological activity and can act as antimicrobial, anticancer, or anti-inflammatory agents .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure. Some thiazole derivatives can be toxic and may pose risks to human health and the environment .

Future Directions

The future research on such compounds could focus on exploring their potential biological activities and developing safer and more effective derivatives .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-6-8-15(9-7-14)11-25-16(12-26)10-22-21(25)28-13-19(27)24-20-23-17-4-2-3-5-18(17)29-20/h2-10,26H,11-13H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELAMYUVUSUXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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